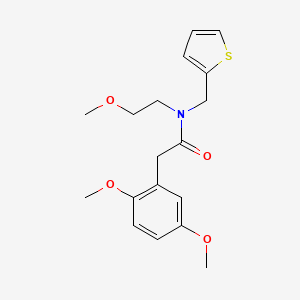
2-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)acetamide
Descripción general
Descripción
2-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)acetamide, also known as 25B-NBOMe, is a synthetic psychedelic compound that belongs to the phenethylamine and benzylamine classes. It is a derivative of the 2C family of phenethylamines, which are known for their psychoactive effects. 25B-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for regulating serotonin levels in the brain. This compound has gained popularity in the research community due to its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
2-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)acetamide acts as a potent agonist of the 5-HT2A receptor, which is responsible for regulating serotonin levels in the brain. When this receptor is activated, it leads to an increase in the levels of serotonin, which can produce a range of effects, including altered perception, mood, and cognition. Additionally, this compound has been shown to have activity at other receptors, including the 5-HT2C receptor, which is involved in the regulation of appetite and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. This compound has been shown to produce a range of effects, including altered perception, mood, and cognition. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)acetamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the effects of serotonin on the brain. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is its potential for abuse and toxicity. This compound has been associated with a number of adverse effects, including seizures, cardiovascular complications, and death.
Direcciones Futuras
There are many potential future directions for research involving 2-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)acetamide. One area of interest is the development of new therapeutic applications for this compound. It has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Another area of interest is the development of new drugs that target the 5-HT2A receptor. This receptor plays a key role in regulating mood, cognition, and perception, and drugs that target this receptor could have a range of therapeutic applications. Finally, there is a need for further research into the potential toxicity and long-term effects of this compound. This compound has been associated with a number of adverse effects, and more research is needed to fully understand its risks and benefits.
Aplicaciones Científicas De Investigación
2-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-21-9-8-19(13-16-5-4-10-24-16)18(20)12-14-11-15(22-2)6-7-17(14)23-3/h4-7,10-11H,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACRIPOFOCTZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)CC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



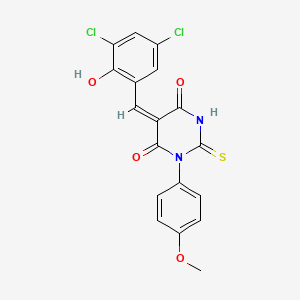
![5-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B3900578.png)

![1-(4-ethoxyphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3900597.png)
![1-[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B3900601.png)
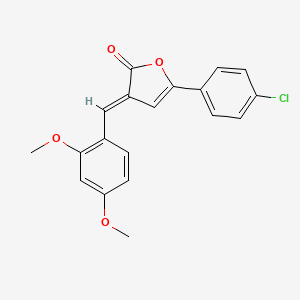
![2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B3900614.png)
![1-ethyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3900626.png)
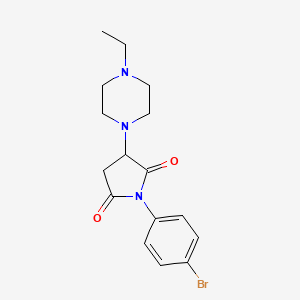
![2-[(3-pyridinylcarbonyl)amino]ethyl 3-(2-thienyl)acrylate](/img/structure/B3900634.png)

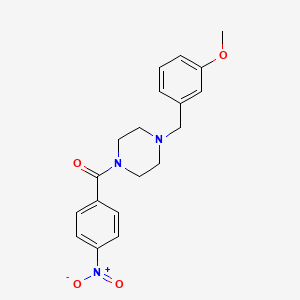
![N-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3900654.png)
![N-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3900666.png)